N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-3-14-7-5-6-12-22(14)27(24,25)15-10-8-13(9-11-15)17(23)19-18-21-20-16(4-2)26-18/h8-11,14H,3-7,12H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJJJZKJKCOUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the piperidine sulfonyl group: This step often involves sulfonylation reactions where the piperidine ring is introduced using reagents like sulfonyl chlorides.
Coupling with the benzamide core: The final step involves the coupling of the oxadiazole and piperidine sulfonyl intermediates with a benzamide derivative, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Structural Variations in the Piperidine Sulfonyl Group
The piperidine sulfonyl substituent is critical for modulating biological activity and physicochemical properties. Key analogues include:
- Bulkier substituents (e.g., 3,5-dimethylpiperidinyl in ) may reduce solubility but increase target binding specificity .
Modifications on the 1,3,4-Oxadiazole Ring
Variations in the oxadiazole ring’s substituents influence electronic effects and bioactivity:
- Key Insights :
- The 5-ethyl group in the target compound balances steric bulk and hydrophobicity, contrasting with electron-rich substituents like 4-methoxyphenyl (LMM5) or heterocyclic furan (LMM11), which enhance antifungal activity .
- Cyclopropyl substituents () may introduce ring strain, altering reactivity or metabolic stability .
Biological Activity
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and insecticidal applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
This compound belongs to a class of benzamide derivatives that incorporate the 1,3,4-oxadiazole moiety. The synthesis involves the reaction of 5-ethyl-1,3,4-oxadiazol-2-ol with a sulfonamide derivative containing an ethylpiperidine group. The general structure can be represented as follows:
Antifungal Activity
A study evaluating a series of benzamides containing the 1,3,4-oxadiazole moiety found that several derivatives exhibited significant antifungal activity against various fungal strains. The compound demonstrated notable efficacy against Botrytis cinerea, with an effective concentration (EC50) of 14.44 μg/mL .
Table 1: Antifungal Activity of Selected Compounds
| Compound | EC50 (μg/mL) | Target Fungi |
|---|---|---|
| 10f | 14.44 | Botrytis cinerea |
| 10a | 84.4 | Botrytis cinerea |
| Control | 81.4 | Pyraclostrobin |
The study indicated that the presence of the ethylsulfonyl group enhances antifungal activity compared to other substituents on the benzene ring .
Insecticidal Activity
Insecticidal properties were also assessed. The amide bond in the structure is believed to play a crucial role in its interaction with insect receptors. The compound showed moderate insecticidal activity against certain pests at concentrations lower than traditional insecticides like broflanilide .
Table 2: Insecticidal Activity Overview
| Compound | Insect Species | Activity (%) at 500 mg/L |
|---|---|---|
| 10f | Mythimna sepatara | 40 |
| Control | Broflanilide | 100 |
Zebrafish Embryo Toxicity
The toxicity of this compound was evaluated using zebrafish embryos as a model organism. The acute toxicity was classified as low at concentrations around 20.58 mg/L, indicating that while it possesses biological activity, it may have a favorable safety profile for non-target organisms .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the benzene ring and sulfonamide group significantly affect biological activity. Compounds lacking bulky substituents on the benzene ring tended to exhibit higher antifungal potency, suggesting that steric hindrance may impede receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
